molecular formula C22H29NO B290803 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide

2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide

Cat. No. B290803
M. Wt: 323.5 g/mol
InChI Key: SPDFMTNWIZYHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide, also known as IBP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.55 g/mol. IBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In pharmacology, 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been used to study the effects of amide compounds on the central nervous system, including their interactions with neurotransmitter receptors and ion channels. In neuroscience, 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been studied for its potential neuroprotective effects and its ability to modulate synaptic plasticity.

Mechanism of Action

The exact mechanism of action of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been shown to interact with several types of receptors, including cannabinoid receptors, serotonin receptors, and GABA receptors. It is also believed to modulate ion channels, including voltage-gated calcium channels and potassium channels. These interactions may contribute to the neuroprotective and analgesic effects of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide.
Biochemical and Physiological Effects
2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate synaptic plasticity. In vivo studies have shown that 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide can reduce pain and inflammation in animal models of neuropathic pain and arthritis. 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize, making it accessible to researchers. However, 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has some limitations, including its potential toxicity and the lack of information on its long-term effects. Researchers should use caution when handling 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide and should take appropriate safety precautions.

Future Directions

There are several future directions for research on 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide. One area of interest is the development of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide-based drugs for the treatment of various diseases, including cancer and neuropathic pain. Another area of research is the exploration of the mechanisms underlying the neuroprotective and analgesic effects of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide. Additionally, researchers may investigate the potential of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide as a tool for studying the role of amide compounds in the central nervous system. Overall, 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has significant potential as a research tool and a drug candidate, and further research is needed to fully understand its properties and applications.

Synthesis Methods

2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide can be synthesized via a multi-step process that involves the reaction of 4-isobutylacetophenone with 4-isopropylaniline in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting intermediate is then reacted with propionyl chloride to form 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide. The synthesis of 2-(4-isobutylphenyl)-N-(4-isopropylphenyl)propanamide has been optimized to produce high yields and purity, making it a valuable compound for research purposes.

properties

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C22H29NO/c1-15(2)14-18-6-8-20(9-7-18)17(5)22(24)23-21-12-10-19(11-13-21)16(3)4/h6-13,15-17H,14H2,1-5H3,(H,23,24)

InChI Key

SPDFMTNWIZYHPL-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.